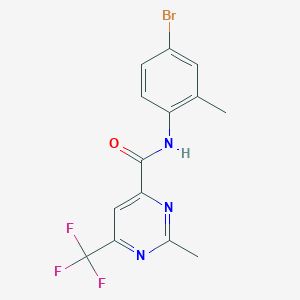

![molecular formula C14H8ClFN2OS B2364796 N-(4-chlorobenzo[d]thiazol-7-yl)-2-fluorobenzamide CAS No. 941998-43-2](/img/structure/B2364796.png)

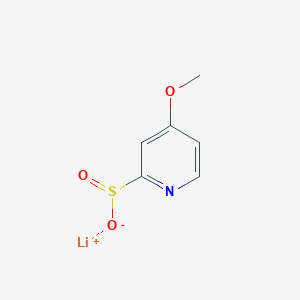

N-(4-chlorobenzo[d]thiazol-7-yl)-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorobenzo[d]thiazol-7-yl)-2-fluorobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it useful for a variety of biological and biochemical experiments. In

Aplicaciones Científicas De Investigación

Structural Analysis and Chemical Properties

- The study of charge density distribution in compounds like 2-chloro-4-fluorobenzoic acid and 4-fluorobenzamide provides insights into the nature of heterohalogen (Cl···F) and homohalogen (F···F) intermolecular interactions in molecular crystals. Understanding these interactions is crucial for the design and development of new materials with desired physical and chemical properties (Hathwar & Row, 2011).

Pharmaceutical Research and Drug Design

- Compounds with structures similar to N-(4-chlorobenzo[d]thiazol-7-yl)-2-fluorobenzamide have been explored for their potential in treating various diseases. For example, oxaborole carboxamides demonstrate potent activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. These findings highlight the role of such compounds in developing new treatments for infectious diseases (Nare et al., 2010).

Material Science and Engineering

- The synthesis and characterization of co-crystals involving theophylline and various carboxylic acids, amides, including structures related to N-(4-chlorobenzo[d]thiazol-7-yl)-2-fluorobenzamide, illustrate the potential of these compounds in tuning the mechanical behavior of materials. Such studies are fundamental for the development of new materials with specific mechanical properties for technological applications (Kakkar et al., 2018).

Chemical Synthesis and Evaluation

- The synthesis of novel thiazolidinone derivatives, including compounds structurally related to N-(4-chlorobenzo[d]thiazol-7-yl)-2-fluorobenzamide, and their evaluation for various biological activities, such as anti-inflammatory and antinociceptive effects, showcases the broad spectrum of research applications of such chemicals in discovering new therapeutic agents (Alam et al., 2010).

Propiedades

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2OS/c15-9-5-6-11(13-12(9)17-7-20-13)18-14(19)8-3-1-2-4-10(8)16/h1-7H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYBCZGFWAHIMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-2-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

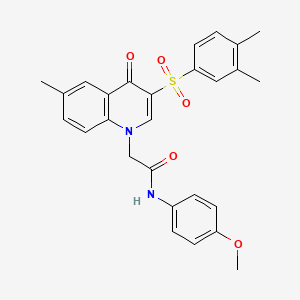

![4-oxo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2364718.png)

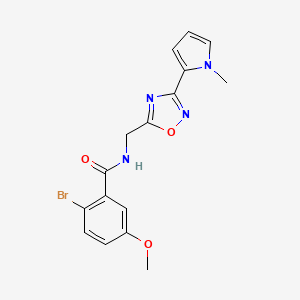

![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one oxalate](/img/structure/B2364720.png)

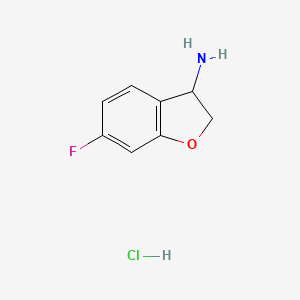

![N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide](/img/structure/B2364722.png)

![Ethyl 2-[2-(2,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2364723.png)

![N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2364725.png)

![(E)-{[6-(4-cyanophenoxy)pyridin-3-yl]methylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2364728.png)

![6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile](/img/structure/B2364729.png)

![Ethyl 5-(4-bromobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2364735.png)